molecular formula C22H18N4OS B12030656 4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12030656
M. Wt: 386.5 g/mol
InChI Key: XHDZUKZLJPHTTL-HZHRSRAPSA-N
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Description

4-{[(E)-[1,1’-BIPHENYL]-4-YLMETHYLIDENE]AMINO}-5-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE: is a complex organic compound that features a triazole ring, a biphenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-[1,1’-BIPHENYL]-4-YLMETHYLIDENE]AMINO}-5-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Biphenyl Group: The biphenyl group is introduced via a condensation reaction with a biphenyl aldehyde derivative.

    Methoxyphenyl Group Addition: The methoxyphenyl group is added through a substitution reaction, often using a methoxyphenyl halide and a suitable base.

    Formation of the Hydrosulfide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrosulfide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the biphenyl group, potentially leading to the formation of dihydro derivatives.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often utilize reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole ring or biphenyl group.

    Substitution: Various substituted derivatives of the methoxyphenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential bioactivity is explored. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s pharmacological properties are investigated. Its ability to interact with specific biological targets could lead to the development of new therapeutic agents.

Industry

In industry, the compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity.

Mechanism of Action

The mechanism of action of 4-{[(E)-[1,1’-BIPHENYL]-4-YLMETHYLIDENE]AMINO}-5-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[(E)-[1,1’-BIPHENYL]-4-YLMETHYLIDENE]AMINO}-5-(3-HYDROXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
  • **4-{[(E)-[1,1’-BIPHENYL]-4-YLMETHYLIDENE]AMINO}-5-(3-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
  • **4-{[(E)-[1,1’-BIPHENYL]-4-YLMETHYLIDENE]AMINO}-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE

Uniqueness

The uniqueness of 4-{[(E)-[1,1’-BIPHENYL]-4-YLMETHYLIDENE]AMINO}-5-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, may enhance its solubility and reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C22H18N4OS

Molecular Weight

386.5 g/mol

IUPAC Name

3-(3-methoxyphenyl)-4-[(E)-(4-phenylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C22H18N4OS/c1-27-20-9-5-8-19(14-20)21-24-25-22(28)26(21)23-15-16-10-12-18(13-11-16)17-6-3-2-4-7-17/h2-15H,1H3,(H,25,28)/b23-15+

InChI Key

XHDZUKZLJPHTTL-HZHRSRAPSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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